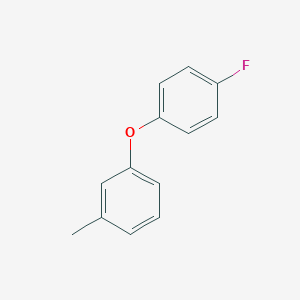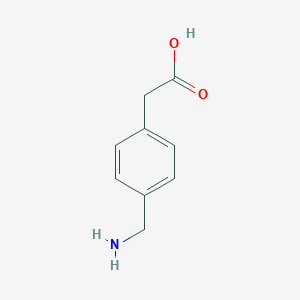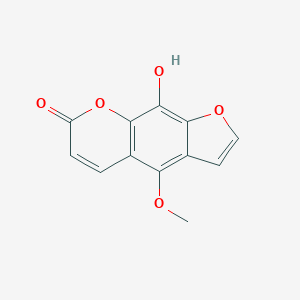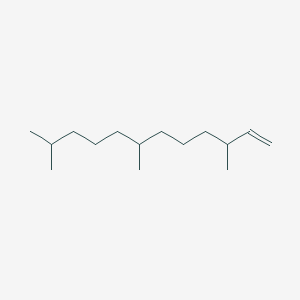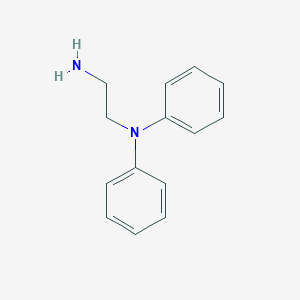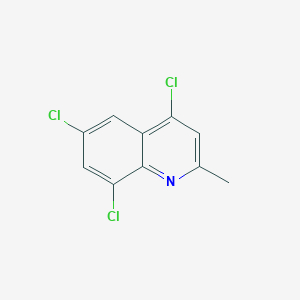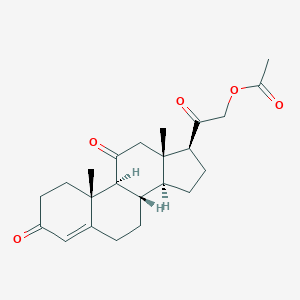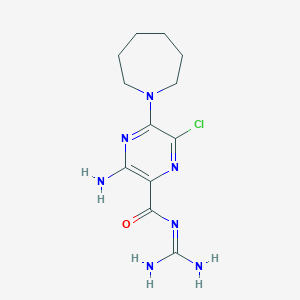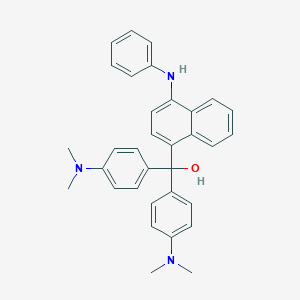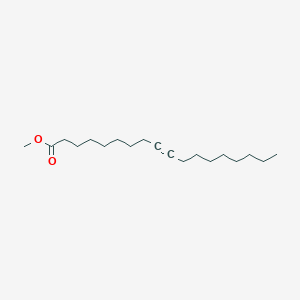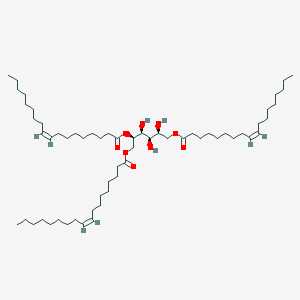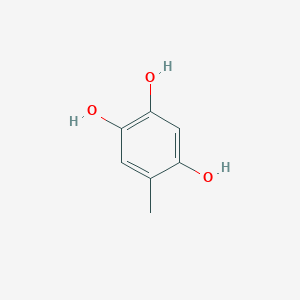
2,4,5-Trihydroxytoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trihydroxytoluene, also known as 2,4,5-THT, is a chemical compound that is commonly used in scientific research. This compound has a wide range of applications, including as a precursor for the synthesis of other compounds and as a reagent in biochemical assays.
Applications De Recherche Scientifique
Microbial Degradation and Environmental Bioremediation
2,4,5-Trihydroxytoluene (THT) is involved in the microbial degradation of nitroaromatic compounds such as 2,4-dinitrotoluene. Research by (Rodríguez et al., 2006) and (Johnson et al., 2000) demonstrates its role in biodegradation pathways. This has implications for environmental bioremediation, particularly in areas contaminated with explosive residues.
Biological and Antioxidant Activity
Studies such as those by (Shubin et al., 2020) have explored the biological and antioxidant activities of compounds derived from 2,4,5-THT. These compounds exhibit inhibitory activity against various bacterial and fungal strains, alongside moderate antioxidant properties.
Synthesis of Aurone Derivatives
Research by (Shubin et al., 2019) demonstrates the use of 2,4,5-THT in synthesizing aurone derivatives. These compounds have potential applications in various fields including pharmaceuticals and dyes.
Biosensor Development
The work of (Rodríguez et al., 2006) showcases the development of biosensors using THT for detecting compounds derived from the biodegradation of 2,4-dinitrotoluene. This can be pivotal in environmental monitoring.
Chemical Synthesis and Organic Reactions
2,4,5-THT serves as a reagent or intermediate in various chemical syntheses. (Ushkarov et al., 2007) have explored its use in high-yield synthesis of azo dyes, indicating its versatility in organic reactions.
Environmental Impact Studies
Studies like (Hawari et al., 2015) involve THT in understanding the environmental fate of explosives and their derivatives. This is crucial for assessing environmental risks and impacts.
Biocatalysis
Research by (Tao et al., 2004) demonstrates the use of THT in biocatalysis, particularly in the oxidation of benzene to various hydroxylated derivatives. This opens up possibilities for environmentally friendly industrial processes.
Propriétés
Numéro CAS |
1124-09-0 |
|---|---|
Nom du produit |
2,4,5-Trihydroxytoluene |
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
5-methylbenzene-1,2,4-triol |
InChI |
InChI=1S/C7H8O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8-10H,1H3 |
Clé InChI |
QKGQHTCUNGPCIA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)O)O |
SMILES canonique |
CC1=CC(=C(C=C1O)O)O |
Autres numéros CAS |
1124-09-0 |
Synonymes |
2,4,5-trihydroxytoluene toluene-2,4,5-triol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




